molecular formula C7H15NO2 B1528527 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol CAS No. 1394040-43-7

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

Cat. No.: B1528527
CAS No.: 1394040-43-7
M. Wt: 145.2 g/mol
InChI Key: QZFVKXCEBXGBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method includes the use of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane, followed by the addition of the aminomethyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of high-purity reagents is crucial to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability, while the ethanol moiety can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Aminomethyl)tetrahydro-3-furanyl]ethanol: Similar structure but different functional groups.

    3-(Aminomethyl)tetrahydrofuran: Lacks the ethanol moiety.

    2-(Aminomethyl)oxolane: Different substitution pattern on the oxolane ring.

Uniqueness

2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol is unique due to its combination of an oxolane ring, aminomethyl group, and ethanol moiety, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions with biological molecules, making it valuable in both research and industrial contexts .

Properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVKXCEBXGBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265820
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-43-7
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanethanol, 3-(aminomethyl)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(aminomethyl)oxolan-3-yl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 2
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 3
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 4
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 5
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
Reactant of Route 6
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.